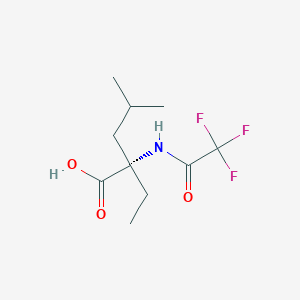

2-Ethyl-N-(trifluoroacetyl)-L-leucine

Description

Structure

3D Structure

Properties

CAS No. |

500905-36-2 |

|---|---|

Molecular Formula |

C10H16F3NO3 |

Molecular Weight |

255.23 g/mol |

IUPAC Name |

(2S)-2-ethyl-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |

InChI |

InChI=1S/C10H16F3NO3/c1-4-9(8(16)17,5-6(2)3)14-7(15)10(11,12)13/h6H,4-5H2,1-3H3,(H,14,15)(H,16,17)/t9-/m0/s1 |

InChI Key |

QJJLFUBLVHSNIM-VIFPVBQESA-N |

Isomeric SMILES |

CC[C@](CC(C)C)(C(=O)O)NC(=O)C(F)(F)F |

Canonical SMILES |

CCC(CC(C)C)(C(=O)O)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Investigations for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules, including derivatized amino acids like 2-Ethyl-N-(trifluoroacetyl)-L-leucine. nmims.edu It provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.

The combined use of ¹H, ¹³C, and ¹⁹F NMR provides comprehensive structural confirmation.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. For this compound, specific signals would be expected for the protons of the ethyl group, the isobutyl side chain of leucine (B10760876), and the α-proton. hmdb.cahmdb.cachemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule. This allows for the confirmation of the carbon backbone, including the carbonyl carbons of the trifluoroacetyl group and the carboxylic acid, as well as the carbons of the ethyl and isobutyl groups. hmdb.cachemicalbook.comchemicalbook.comresearchgate.net

The following table provides predicted NMR chemical shifts for this compound.

The ¹⁹F nucleus is an exceptional probe for studying molecular interactions and local environments due to its high sensitivity and the large dispersion of its chemical shifts. nih.govrsc.org The chemical shift of the trifluoroacetyl group in this compound is exquisitely sensitive to its surroundings, including solvent polarity, pH, and binding to other molecules. dovepress.comresearchgate.net This property can be exploited in "environmental sensitivity studies."

For instance, by monitoring the ¹⁹F NMR spectrum of the compound in different solvents, one can probe the nature of solvent-solute interactions. A shift to a higher or lower frequency upon changing the solvent polarity can provide information about the shielding or deshielding effects of the local environment on the fluorine nuclei.

Furthermore, ¹⁹F NMR is a powerful tool for studying binding events. mdpi.com If this compound were to interact with a protein or another macromolecule, changes in the ¹⁹F NMR signal would be expected. nih.govnih.gov These changes could manifest as:

A change in chemical shift: Indicating that the trifluoroacetyl group has moved into a different chemical environment upon binding.

Line broadening: Suggesting a change in the relaxation dynamics of the molecule, which often occurs when a small molecule binds to a much larger one.

The appearance of new signals: If the bound and free states are in slow exchange on the NMR timescale.

Such studies can provide valuable insights into non-covalent interactions and the conformational changes that may accompany them, making the trifluoroacetyl group an effective spectroscopic spy. nih.govacs.org

Compound Index

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of molecules by analyzing their mass-to-charge ratio after ionization and fragmentation.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of thermally labile and polar molecules such as N-acylated amino acid esters. rsc.org For this compound, ESI-MS in positive ion mode would be expected to readily produce the protonated molecule [M+H]⁺, allowing for the accurate determination of its molecular weight.

Subsequent tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion, provide characteristic fragmentation patterns that are crucial for structural confirmation. The fragmentation of N-trifluoroacetylated amino acid esters typically involves cleavage at the ester and amide bonds, as well as fragmentation of the amino acid side chain. nih.govnih.gov For this compound, key fragmentation pathways would likely include the neutral loss of the ethyl ester group, the trifluoroacetyl group, and characteristic losses from the leucine side chain. nih.govnih.gov

A study on the fragmentation of N-alkyl-N-perfluoroacyl-α-amino acid methyl esters showed that distinguishable decomposition occurs for derivatives with branched alkyl chains like leucine. nih.gov While the exact fragmentation pattern for this compound is not published, a hypothetical fragmentation table can be constructed based on established principles for similar structures. nih.govlibretexts.org

Table 1: Hypothetical ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 284.13 | 238.12 | C₂H₅OH | [M+H - Ethanol]⁺ |

| 284.13 | 187.10 | CF₃CONH₂ | [M+H - Trifluoroacetamide]⁺ |

| 284.13 | 158.09 | C₂H₅OH + CO | [M+H - Ethanol - Carbon monoxide]⁺ |

| 284.13 | 114.09 | C₂H₅OH + CF₃CO | [M+H - Ethanol - Trifluoroacetyl radical]⁺ |

| 284.13 | 86.09 | C₈H₉F₃O₂ | [Leucine iminium ion]⁺ |

Note: This table contains hypothetical data based on known fragmentation patterns of similar compounds.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups: the amide, the ester, the trifluoromethyl group, and the alkyl backbone.

The N-H stretch of the secondary amide is expected in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative. The amide I band (primarily C=O stretch) typically appears around 1650-1700 cm⁻¹, while the ester carbonyl stretch is found at a higher wavenumber, generally in the 1735-1750 cm⁻¹ range. rsc.org The trifluoroacetyl group introduces strong C-F stretching bands, which are typically observed in the 1300-1100 cm⁻¹ region. nih.govacs.orgresearchgate.net

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3200 |

| Alkyl C-H | C-H Stretch | 2960 - 2850 |

| Ester Carbonyl | C=O Stretch | ~1740 |

| Amide I | C=O Stretch | ~1680 |

| Amide II | N-H Bend & C-N Stretch | ~1540 |

| Trifluoromethyl | C-F Stretch | 1250 - 1100 (multiple strong bands) |

| Ester C-O | C-O Stretch | ~1180 |

Note: This table contains expected data based on typical IR absorption ranges for the specified functional groups.

Purity and Enantiomeric Excess Determination

Ensuring the chemical and stereochemical purity of this compound is critical for its intended applications. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both purity assessment and the determination of enantiomeric excess.

For purity analysis, a reversed-phase HPLC method with UV detection would be suitable. The trifluoroacetyl group provides a chromophore that allows for sensitive detection. liberty.edu The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

The determination of enantiomeric excess (e.e.) is more challenging and requires a chiral separation method. This can be achieved in two primary ways:

Direct Chiral HPLC: This involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have been shown to be effective for the enantiomeric resolution of N-protected amino acid esters. yakhak.orgscilit.com A simple mobile phase, often a mixture of alkanes and an alcohol, is typically used. The two enantiomers will exhibit different retention times on the chiral column, allowing for their separation and quantification. A study on the enantiomeric purity of (S)-leucine ethyl ester demonstrated the successful application of this approach. yakhak.org

Indirect Chiral HPLC: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. sci-hub.sesigmaaldrich.com However, this method adds complexity due to the derivatization step and the potential for kinetic resolution or racemization. sci-hub.secat-online.com

For this compound, direct chiral HPLC would be the preferred method due to its simplicity and accuracy. sigmaaldrich.com The enantiomeric excess is calculated from the peak areas of the L- and D-enantiomers in the chromatogram using the formula: e.e. (%) = [([L] - [D]) / ([L] + [D])] x 100.

Capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins, also represents a powerful technique for enantiomeric separation of amino acid derivatives, often providing high resolution and requiring minimal sample. researchgate.net

Stereochemical Considerations and Chiral Discrimination

Impact of N-Trifluoroacetylation on Stereochemical Stability

The introduction of a trifluoroacetyl group to the nitrogen atom of L-leucine can influence the stereochemical stability of the chiral center. N-acylation, in general, can affect the susceptibility of the α-proton to abstraction, which is a key step in racemization. highfine.com While trifluoroacetylation is a common derivatization technique used to improve the volatility of amino acids for gas chromatography, the strong electron-withdrawing nature of the trifluoroacetyl group can have an impact. sigmaaldrich.combeilstein-journals.org

Some studies on N-acyl amino acids suggest that the stability is maintained under specific conditions. For instance, coupling N-trifluoroacetyl amino acid chlorides with amino acid esters under controlled pH, temperature, and agitation (Schotten-Baumann conditions) has been shown to proceed with high stereochemical integrity. researchgate.net The rate of the desired coupling reaction was found to be significantly higher than the rate of azlactone formation, which is associated with racemization. researchgate.net However, the specific kinetics for 2-Ethyl-N-(trifluoroacetyl)-L-leucine would require dedicated study.

Mechanisms and Kinetics of Racemization in Synthetic Pathways

Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, can occur under certain chemical conditions. wikipedia.org For N-acylamino acids, racemization can proceed through the formation of an enol or an oxazolone (B7731731) (azlactone) intermediate, particularly when the carboxyl group is activated during peptide coupling reactions. highfine.commdpi.com The presence of a base is often a critical factor in promoting racemization by facilitating the removal of the α-proton. highfine.comcreation.com

Enantioselective Synthesis and Resolution Strategies

Achieving a high degree of enantiomeric purity is often a primary goal in the synthesis of chiral molecules. This can be accomplished through enantioselective synthesis, which aims to produce a single enantiomer, or through the resolution of a racemic mixture.

One common strategy for the analysis and separation of enantiomers is the use of chiral derivatizing agents (CDAs). wikipedia.org These are enantiomerically pure reagents that react with both enantiomers of a racemic mixture to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated by standard chromatographic techniques like HPLC. wikipedia.org

Several CDAs are available for the derivatization of amino acids, including Marfey's reagent (FDAA), (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE), and 1-(9-fluorenyl)-ethyl chloroformate (FLEC). nih.govnih.govacs.org The choice of CDA can impact the resolution and sensitivity of the analysis. nih.gov After separation of the diastereomers, the chiral auxiliary can, in principle, be removed to yield the pure enantiomers, although this is more common in preparative applications than in analysis.

Table 1: Common Chiral Derivatizing Agents for Amino Acids

| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Targeted | Resulting Derivative |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Primary and secondary amines | Diastereomeric N-substituted amino acids |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Primary and secondary amines | Diastereomeric carbamates |

| (+)-1-(9-Fluorenyl)ethyl chloroformate | (+)-FLEC | Primary and secondary amines | Diastereomeric carbamates |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Primary and secondary amines | Diastereomeric thioureas |

Direct separation of enantiomers without derivatization can be achieved using chiral chromatography, which employs a chiral stationary phase (CSP). sigmaaldrich.comyoutube.com CSPs create a chiral environment in the chromatography column, leading to differential interactions with the two enantiomers and thus enabling their separation. sigmaaldrich.com

Various types of CSPs have been developed and are effective for the separation of amino acids and their derivatives. chromatographytoday.com These include:

Pirkle-type phases: Based on a chiral molecule, such as an amino acid derivative, bonded to a silica (B1680970) support. libretexts.org

Polysaccharide-based phases: Utilizing cellulose (B213188) or amylose (B160209) derivatives coated or bonded to silica gel. phenomenex.com

Macrocyclic glycopeptide phases: Such as those based on teicoplanin or vancomycin, which have shown broad enantioselectivity for amino acids and their N-protected derivatives. sigmaaldrich.comnih.gov

Ligand exchange phases: Employing a chiral ligand and a metal ion to form diastereomeric metal complexes with the enantiomers. chromatographytoday.com

Crown ether phases: Particularly useful for the separation of primary amines. chromatographytoday.com

For N-acyl amino acids, like N-trifluoroacetyl derivatives, polysaccharide and macrocyclic glycopeptide CSPs are often effective. sigmaaldrich.comscas.co.jp For example, CHIROBIOTIC T and T2 columns are known to resolve N-derivatized amino acids. sigmaaldrich.com The performance of a CSP is evaluated by its ability to separate the enantiomers, which is quantified by the resolution (Rs) and selectivity (α) factors.

Table 2: Selected Chiral Stationary Phases for Amino Acid Derivative Separation

| CSP Type | Chiral Selector Example | Typical Mobile Phase | Applicable To |

| Macrocyclic Glycopeptide | Teicoplanin (e.g., CHIROBIOTIC T) | Polar Ionic, Polar Organic, Reversed Phase | Underivatized and N-derivatized amino acids |

| Polysaccharide-based | Cellulose or Amylose derivatives | Normal Phase, Polar Organic, Reversed Phase | Wide range of racemates, including N-protected amino acids |

| Pirkle-type | (S)-N-(3,5-dinitrobenzoyl)leucine derivative | Normal Phase | N-acylated amino esters and amides |

| Ligand Exchange | L-Proline or L-Hydroxyproline with Cu(II) | Aqueous buffers with Cu(II) salts | Free amino acids |

The "reciprocal principle" in chiral chromatography suggests that if a chiral stationary phase (CSP) derived from a chiral molecule 'A' can separate the enantiomers of a chiral analyte 'B', then a CSP derived from 'B' should, in principle, be able to separate the enantiomers of 'A'. nih.gov This concept can be a useful guide in the design and selection of new CSPs.

Stereocontrol in Reactions Involving this compound

The strategic placement of an ethyl group at the α-carbon of N-(trifluoroacetyl)-L-leucine introduces a quaternary stereocenter, which can significantly influence the stereochemical course of reactions. This structural modification is a key feature in the design of chiral auxiliaries for asymmetric synthesis. The trifluoroacetyl (TFA) protecting group, being moderately stable under acidic conditions and easily removable under alkaline conditions, is well-suited for various synthetic transformations, including those that demand stereochemical integrity. arkat-usa.org

Research into related N-trifluoroacetyl-protected amino acids has demonstrated their utility in reactions where the original chirality of the amino acid is preserved. For instance, N-TFA-protected α-amino acid N-hydroxysuccinimide esters have been successfully employed as acyl donors in Friedel-Crafts acylations, yielding chiral α-amino aryl-ketones without loss of optical purity. mdpi.com In these reactions, the TFA-protected amino acid moiety directs the approach of the incoming reagent, leading to a stereoselective outcome. The retention of the α-proton's chirality has been confirmed in studies involving TFA-protected isoleucine and its diastereomer, allo-isoleucine. mdpi.com

While specific studies detailing the use of this compound as a chiral auxiliary in a particular reaction are not extensively documented in publicly available literature, the principles of asymmetric induction suggest a high potential for stereocontrol. The presence of the 2-ethyl group on the leucine (B10760876) backbone is anticipated to enhance diastereoselectivity in reactions such as alkylations or aldol (B89426) additions. This is because the bulky ethyl group, in concert with the isobutyl side chain of leucine, creates a more sterically hindered environment around the chiral center, thereby forcing a more defined trajectory for reactant approach.

In analogous systems, the use of chiral Ni(II) complexes of Schiff bases derived from amino acids has proven effective for the asymmetric synthesis of novel amino acids. For example, the alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base with fluorinated alkyl halides proceeds with high diastereomeric purity, demonstrating the power of a chiral ligand to control the formation of a new stereocenter. nih.gov In one instance, optimizing the reaction conditions for the synthesis of a fluorinated phenylalanine analog led to the isolation of the alkylated Ni(II) complex with a diastereomeric excess (de) of 90%. nih.gov Further optimization for a different substrate achieved an excellent diastereomeric purity of over 99% de. nih.gov

The following table presents data from stereoselective reactions using related chiral auxiliaries and systems, illustrating the level of stereocontrol that can be achieved.

| Chiral System/Reaction | Substrate | Diastereomeric Excess (de) | Reference |

| Ni(II) Complex Alkylation | Glycine Schiff Base | 90% | nih.gov |

| Ni(II) Complex Alkylation | Glycine Schiff Base | >99% | nih.gov |

| Friedel-Crafts Acylation | TFA-L-Ala-OSu | High Yield, Retention of Chirality | mdpi.com |

| Friedel-Crafts Acylation | TFA-D-Ala-OSu | High Yield, Retention of Chirality | mdpi.com |

| Asymmetric Synthesis | Isotopically Labelled L-leucine | >98% | rsc.org |

These examples underscore the efficacy of using chiral amino acid derivatives to direct the stereochemical outcome of a reaction. It is therefore highly probable that this compound would function as an effective chiral auxiliary, leveraging its unique steric and electronic properties to induce high levels of asymmetry in the synthesis of new chiral molecules.

Chemical Reactivity and Derivatization Studies

Reactions Involving the Trifluoroacetyl Group

The N-trifluoroacetyl (TFA) group is a key feature of the molecule, primarily serving as a protecting group for the amine functionality of the leucine (B10760876) core. Its stability and the methods for its removal are critical for the compound's application in further chemical synthesis.

Stability and Lability of the N-Trifluoroacetyl Moiety under Various Conditions

The N-trifluoroacetyl group exhibits marked stability under acidic conditions. organic-chemistry.org It is generally resistant to cleavage by anhydrous hydrogen fluoride (B91410) (HF) and strong acids like trifluoroacetic acid (TFA) itself, which is a common reagent for removing other protecting groups in peptide synthesis. researchgate.netthieme-connect.com This stability allows for the selective deprotection of other functional groups within a molecule while keeping the N-terminal amine protected.

Conversely, the TFA group is labile under basic conditions. acs.orgconsensus.app It can be readily cleaved by hydrolysis with aqueous bases such as potassium hydroxide (B78521) or sodium hydroxide. rsc.org The rate of this cleavage is influenced by the reaction conditions, including the strength of the base, the solvent system, and the temperature. Mild basic conditions are often sufficient for its removal, making it a useful orthogonal protecting group in complex synthetic strategies. acs.orgconsensus.app For instance, it can be cleaved in the presence of acid-labile groups like tert-butoxycarbonyl (Boc) and base-labile groups like fluorenylmethyloxycarbonyl (Fmoc) under specific conditions. acs.org

The stability of the N-trifluoroacetyl group can be summarized as follows:

| Condition | Stability | Notes |

|---|---|---|

| Strong Acid (e.g., HF, neat TFA) | Stable | Resistant to cleavage, allowing for orthogonal deprotection strategies. organic-chemistry.orgresearchgate.netacs.org |

| Mild Acid | Generally Stable | Stable under conditions used to remove highly acid-labile groups. |

| Strong Base (e.g., aqueous KOH, NaOH) | Labile | Readily cleaved by hydrolysis. rsc.org |

| Mild Base (e.g., dilute aqueous base, amines) | Labile | Can be selectively removed under controlled basic conditions. acs.orgconsensus.app |

Selective Cleavage and Deprotection Strategies

The selective removal of the N-trifluoroacetyl group is a crucial step in many synthetic pathways. A variety of methods have been developed to achieve this deprotection with high efficiency and selectivity.

Base-Mediated Deprotection: The most common method for cleaving the N-trifluoroacetyl group is through basic hydrolysis. rsc.org This can be achieved using aqueous solutions of strong bases like potassium hydroxide or sodium hydroxide. rsc.org For substrates sensitive to strong bases, milder conditions can be employed, such as using dilute aqueous ammonia (B1221849) or other amines. Phase-transfer catalysis (PTC) has also been utilized for the chemoselective N-deprotection of trifluoroacetylamino esters under basic conditions. rsc.org

Reductive Cleavage: An alternative to basic hydrolysis is reductive cleavage. Sodium borohydride (B1222165) (NaBH4) in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and ethanol, has been shown to effectively remove the N-trifluoroacetyl group. google.comgoogle.com This method can be particularly useful when other base-sensitive functional groups are present in the molecule.

Other Deprotection Methods: In specific contexts, other deprotection strategies can be employed. For instance, in solid-phase peptide synthesis (SPPS), the TFA group can be removed under conditions that are orthogonal to the cleavage of the peptide from the resin and the removal of other side-chain protecting groups. google.com

A summary of common deprotection strategies is provided in the table below:

| Reagent/Condition | Type of Cleavage | Notes |

|---|---|---|

| Aqueous KOH or NaOH | Basic Hydrolysis | A common and effective method for complete deprotection. rsc.org |

| Aqueous Ammonia | Mild Basic Hydrolysis | Suitable for substrates sensitive to stronger bases. |

| Sodium Borohydride (NaBH4) in THF/Ethanol | Reductive Cleavage | An alternative to basic hydrolysis, useful for orthogonal strategies. google.comgoogle.com |

Reactions of the Leucine Backbone and its Ethyl Modification

The leucine backbone and the ethyl ester group of 2-Ethyl-N-(trifluoroacetyl)-L-leucine also present opportunities for chemical modification, allowing for the introduction of further diversity into the molecular structure.

Electrophilic and Nucleophilic Reactions of the Amino Acid Derivative

With the amine protected by the trifluoroacetyl group, the primary sites for reaction on the leucine backbone are the α-carbon and the carbonyl group of the ethyl ester. The α-proton can be abstracted by a strong base to form an enolate, which can then react with various electrophiles. This allows for the introduction of substituents at the α-position.

The carbonyl group of the ethyl ester is susceptible to nucleophilic attack. Reactions with nucleophiles such as amines or hydrazines can lead to the formation of amides or hydrazides, respectively. This provides a straightforward method for conjugating the molecule to other chemical entities.

Intramolecular Cyclizations and Rearrangements

Under certain conditions, derivatives of this compound can undergo intramolecular cyclization reactions. For example, treatment of N-acylamino acid esters with dehydrating agents can lead to the formation of oxazolones (azlactones). These intermediates are valuable in stereoselective synthesis. Intramolecular cyclizations can also be promoted by forming an enolate and having it react with an internal electrophile. nih.gov Furthermore, N-acylamino acid-derived diazoketones have been shown to undergo intramolecular cyclization to form oxazinanones under Brønsted acid catalysis. frontiersin.org

Formation of Novel Derivatives and Conjugates

The reactivity of this compound at its various functional groups allows for the synthesis of a wide range of novel derivatives and conjugates. acs.org

By first deprotecting the N-trifluoroacetyl group, the free amine can be acylated with different carboxylic acids to form new amide derivatives. acs.org This is a common strategy in the synthesis of peptides and other bioactive molecules. peptide.comnih.gov Alternatively, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form new amides or esters.

Conjugates of the molecule can be prepared by reacting either the deprotected amine or the activated carboxylic acid with other molecules of interest, such as other amino acids, peptides, or drug molecules. nih.govnih.gov This approach is widely used in the development of targeted therapeutics and bioconjugates. For instance, the synthesis of novel pyrazolo[3,4-d]pyrimidines has involved the incorporation of L-leucine. acs.org

Synthesis of Peptidomimetics and Other Biologically Relevant Analogs

The N-trifluoroacetyl group serves as a crucial protecting group for the amine functionality of the L-leucine scaffold, which is essential during peptide synthesis and the creation of peptidomimetics. This protection prevents unwanted side reactions of the amine group while the carboxyl group is activated for coupling. The trifluoroacetyl group can be selectively removed under specific conditions, which may involve basic hydrolysis, allowing for subsequent modifications.

The synthesis of peptidomimetics often involves the coupling of the carboxylic acid of this compound with another amino acid ester or an amine-containing molecule. Standard peptide coupling reagents are employed for this purpose. The resulting dipeptide or peptidomimetic will contain the core structure of the parent molecule. Research into the synthesis of inhibitors for enzymes like SARS-CoV-2 3CL protease has utilized similar N-acyl amino acid derivatives to create potent peptidomimetic compounds. nih.gov In these structures, the N-acyl group plays a significant role in binding interactions within the enzyme's active site. nih.gov

The general strategy for incorporating this compound into a larger, biologically relevant analog is outlined in the table below.

Table 1: General Synthetic Strategy for Peptidomimetic Analogs

| Step | Description | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Carboxyl Group Activation | A coupling agent such as BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) or a carbodiimide (B86325) (e.g., DCC, EDC) is used. | To convert the carboxylic acid into a more reactive species (e.g., an active ester) that can readily react with an amine. |

| 2 | Peptide Bond Formation | The activated acid is reacted with the desired amine component (e.g., an amino acid ester) in an appropriate solvent like DCM or DMF. A non-nucleophilic base like 4-Methylmorpholine may be added. nih.gov | To form the new amide (peptide) bond, creating the backbone of the peptidomimetic. |

| 3 | (Optional) Deprotection | The N-trifluoroacetyl group can be removed if further modification at the N-terminus is required. This typically requires basic conditions. | To expose the amine for further elongation of the peptide chain or other functionalization. |

This table illustrates a generalized synthetic pathway based on standard peptide coupling methodologies.

Functionalization for Tagging and Probe Development

The structure of this compound allows for functionalization at several positions to develop chemical probes or tagged molecules for biological studies. The carboxylic acid is the most common site for modification. It can be converted into an amide or ester bearing a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a radioactive isotope.

For example, coupling the carboxylic acid with an amine-containing fluorescent dye would yield a fluorescent probe. This probe could then be used in cellular imaging studies to track the localization of a target protein that binds to the leucine derivative. The trifluoroacetyl group can also be a site for introducing labels, particularly those containing fluorine-19 for NMR studies.

Table 2: Potential Functionalization Sites for Probe Development

| Functionalization Site | Type of Probe/Tag | Example Reporter Group | Synthetic Approach |

|---|---|---|---|

| Carboxylic Acid | Fluorescent Probe | Dansyl chloride, Fluoresceinamine | Amide coupling between the carboxylic acid and an amine-functionalized fluorophore. |

| Carboxylic Acid | Affinity Tag | Biotin-amine | Standard amide coupling to attach a biotin moiety for affinity purification experiments. |

| N-Trifluoroacetyl Group | NMR Probe | ¹⁹F-containing moiety | The inherent trifluoromethyl group serves as a ¹⁹F NMR probe without further modification. |

This table outlines potential strategies for converting the parent compound into tagged derivatives for use in biochemical or cellular assays.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity and stereoselectivity are critical considerations in the chemical transformations of this compound, largely dictated by the existing chiral center and the nature of the substituents.

Regioselectivity: In reactions involving the carboxyl group, high regioselectivity is expected, as it is the most reactive site for nucleophilic attack after activation. Reactions at other positions, such as the C-H bonds of the isobutyl or ethyl groups, would require specific, often harsh, conditions and are generally less favored. Studies on regioselective Heck couplings, for instance, demonstrate how catalysts and substrates can direct reactions to a specific position, such as favoring α-substitution on olefins. organic-chemistry.org While not directly involving this compound, these principles of controlling reaction sites are fundamental.

Stereoselectivity: The inherent stereochemistry of the L-leucine backbone (S-configuration at the alpha-carbon) is a powerful tool for directing the stereochemical outcome of subsequent reactions. This is known as substrate-controlled stereoselectivity. For example, if the carboxyl group were reduced to an alcohol, the approach of the hydride reagent would be influenced by the steric bulk of the adjacent isobutyl and ethyl groups, potentially leading to a diastereoselective outcome for the formation of a new stereocenter if one were to be generated. Research on the cyclization of 1,2,n-triols has shown that the existing stereochemistry of the starting material can be completely transferred to the product with high fidelity. msu.edu Similarly, stereocontrolled syntheses of complex molecules often rely on the starting material's chirality to guide the formation of new stereocenters. nih.gov

The N-trifluoroacetyl group and the alpha-ethyl group contribute significantly to the steric environment around the chiral center, enhancing the facial bias for incoming reagents and thus increasing the stereoselectivity of transformations at or near the alpha-carbon.

Table 3: Summary of Selectivity in Transformations

| Type of Selectivity | Influencing Factors | Expected Outcome |

|---|---|---|

| Regioselectivity | Activation of the carboxyl group. | Reactions are highly directed to the carboxyl function over other positions in the molecule. |

| Stereoselectivity | The fixed S-configuration of the alpha-carbon; steric hindrance from the isobutyl, ethyl, and N-trifluoroacetyl groups. | High diastereoselectivity in reactions that create new stereocenters adjacent to the original chiral center. The stereochemical integrity of the alpha-carbon is typically retained. |

This table summarizes the expected selectivity based on the compound's intrinsic chemical properties and established principles of organic synthesis.

Applications in Advanced Chemical and Biochemical Research

Role as a Chemical Biology Probe and Analog

While specific data on 2-Ethyl-N-(trifluoroacetyl)-L-leucine as a chemical biology probe is not available, the modification of amino acids with trifluoroacetyl and ethyl groups can be discussed in the context of creating analogs to study biological systems. Chemical biology often utilizes modified molecules to investigate and manipulate biological processes.

Investigation of Protein Synthesis and Regulation

Leucine (B10760876) and its derivatives are known to play a crucial role in the regulation of protein synthesis. Leucine acts as a signaling molecule that activates the mTORC1 pathway, a central regulator of cell growth and protein synthesis. N-acylated amino acids can be used to study the specificity of aminoacyl-tRNA synthetases and the translation process. The introduction of a trifluoroacetyl group can alter the electronic and steric properties of the amino acid, potentially influencing its recognition by enzymes involved in protein synthesis.

Studies of Amino Acid Transport and Metabolism at the Molecular Level

The transport of amino acids across cellular membranes is a highly regulated process mediated by various transporter proteins. N-acetylation of leucine has been shown to switch its transport from the L-type amino acid transporter (LAT) to organic anion transporters (OATs). This change in transporter specificity can have significant pharmacological consequences. While there is no specific information on this compound, it is plausible that the trifluoroacetyl and ethyl modifications would similarly alter its interaction with amino acid transporters. The bacterial leucine transporter, LeuT, which is a homolog for human neurotransmitter transporters, is a key model for studying the transport of hydrophobic amino acids.

Tool for Investigating Cellular Processes

Modified amino acids are valuable tools for investigating a wide range of cellular processes. For instance, fluorescently labeled or isotopically tagged amino acids can be used to trace their metabolic fate within the cell. N-acylation can also be used to create prodrugs, where the acyl group is cleaved by cellular enzymes to release the active amino acid. The study of leucine metabolism is critical in understanding T cell activation and immune responses, where it plays a role in mTORC1 signaling.

Applications in Enzymology and Biocatalysis

N-acylated amino acids are important substrates in enzymology, particularly for hydrolytic enzymes.

Substrate for Biocatalytic Transformations

N-trifluoroacetyl amino acids have been used as substrates for acylase I, an enzyme that catalyzes the hydrolysis of N-acylated amino acids. This reaction is particularly useful for the enzymatic resolution of racemic amino acids, as acylase I often exhibits stereoselectivity, preferentially hydrolyzing one enantiomer. This allows for the separation of D- and L-amino acids. The biocatalytic synthesis of N-acyl-amino acids is also an area of active research, with enzymes like aminoacylases being explored as greener alternatives to chemical synthesis.

Investigation of Enzyme Specificity and Mechanism

The use of modified substrates like this compound can provide insights into the specificity and mechanism of enzymes. By systematically altering the structure of the substrate, researchers can map the active site of an enzyme and determine which functional groups are critical for binding and catalysis. For example, the hydrolysis of different N-acyl derivatives of leucine by an enzyme would reveal its tolerance for various acyl groups. The study of leucine N-acetyltransferase, which catalyzes the transfer of an acetyl group to L-leucine, is an example of research into the enzymatic modification of amino acids.

Advanced Derivatizing Agent in Analytical Separations

In analytical chemistry, particularly in chromatography, derivatization is a crucial step to modify an analyte to make it suitable for analysis. Amino acids like leucine are polar and not inherently volatile, which makes their direct analysis by techniques like gas chromatography (GC) challenging. Derivatization with reagents to form compounds such as N-trifluoroacetyl esters converts them into more volatile and thermally stable forms suitable for GC analysis nih.gov.

Enhancement of Chromatographic Resolution for Amino Acids

Comprehensive two-dimensional gas chromatography (GC×GC) methods have been developed that utilize N-trifluoroacetyl derivatization to resolve dozens of amino acids, including enantiomeric (D- and L-) pairs nih.gov. This high-resolution separation is critical in fields like geochemistry for analyzing extraterrestrial samples and in biomedical research for studying the roles of D-amino acids in biological systems nih.gov. The enhanced separation capabilities allow for the precise identification and quantification of individual amino acids from intricate biological matrices.

Table 1: Benefits of N-Trifluoroacetyl Derivatization in Chromatography

| Benefit | Description | Reference |

|---|---|---|

| Increased Volatility | The trifluoroacetyl group masks the polar amine, making the molecule more suitable for gas chromatography. | nih.gov |

| Improved Resolution | Leads to sharper peaks and better separation of individual amino acids, including enantiomers. | nih.gov |

| Thermal Stability | The derivative is stable at the high temperatures used in GC injector ports and columns. | nih.gov |

| High Sensitivity | Allows for detection at very low concentrations. | nih.gov |

Detection and Quantification of Trace Analytes

The use of this compound as a derivatizing agent, or more broadly the N-trifluoroacetylation of amino acids, is highly effective for detecting and quantifying analytes present at trace levels. In GC-MS (Gas Chromatography-Mass Spectrometry) analysis, these derivatives exhibit predictable fragmentation patterns, which allows for unambiguous peak assignment and reliable quantification nih.gov.

Research has demonstrated that this derivatization approach, combined with sensitive detection techniques, can achieve method detection limits in the picogram (pg) range (1–7 pg) nih.gov. This level of sensitivity is crucial for applications requiring precise measurement of very low concentration analytes, such as quantifying amino acids in bodily fluids for disease diagnosis or monitoring metabolic pathways google.com. For instance, the analysis of d3-leucine enrichment in apolipoproteins for metabolic studies has been successfully achieved using a derivative formed with trifluoroacetic anhydride (B1165640), demonstrating excellent sensitivity and precision for measuring isotopic enrichment as low as 0.05% from minute amounts of protein nih.gov.

Building Block in Complex Chemical Synthesis

Beyond its analytical applications, this compound serves as a valuable chiral building block in organic synthesis. The trifluoroacetyl group acts as a robust protecting group for the amine functionality, which is stable under acidic conditions but can be easily removed under alkaline conditions arkat-usa.org. This allows for selective reactions at other parts of the molecule.

Precursor for Chirally Pure Heterocyclic Compounds

Chirally pure amino acids are widely used as scaffolds for synthesizing complex molecules, including various heterocyclic compounds nih.govresearchgate.net. The inherent chirality of L-leucine is preserved in its N-trifluoroacetylated form, making it an excellent starting material for stereoselective synthesis. The N-trifluoroacetyl group is particularly suitable for reactions like Friedel-Crafts acylation, where other common protecting groups like Boc (tert-butyloxycarbonyl) would be unstable arkat-usa.org. This stability allows N-trifluoroacetyl-L-leucine derivatives to be used as acyl donors to create chiral α-amino ketones, which are important precursors for a variety of biologically active heterocyclic compounds arkat-usa.org.

Scaffold for Combinatorial Library Synthesis

In drug discovery, combinatorial chemistry is used to generate large libraries of diverse compounds for screening against biological targets. Protected amino acids are fundamental building blocks in this process uea.ac.uked.ac.uk. This compound can function as a scaffold in the synthesis of peptide and peptidomimetic libraries. The trifluoroacetyl group protects the N-terminus while the carboxylic acid end is activated for coupling. In solid-phase peptide synthesis, trifluoroacetylation has been studied as both a protecting strategy and a potential source of chain termination, highlighting its reactivity and importance in controlled synthetic sequences nih.gov. The defined stereochemistry and functional groups of this building block allow for the systematic construction of new molecules with diverse structures and potential biological activities.

Theoretical and Computational Chemistry Studies

Molecular Conformation and Dynamics

The three-dimensional structure and dynamic behavior of 2-Ethyl-N-(trifluoroacetyl)-L-leucine are governed by the interplay of steric and electronic effects introduced by the ethyl and trifluoroacetyl groups.

Conformational Analysis of this compound

A thorough conformational analysis of this compound would reveal a complex potential energy surface with multiple local minima corresponding to different stable conformations. The primary degrees of freedom that dictate this landscape are the torsional angles of the backbone (phi, ψ) and the side chains. The presence of the α-ethyl group, in addition to the isobutyl side chain of leucine (B10760876), introduces significant steric hindrance, which is expected to restrict the accessible conformational space compared to its parent amino acid, L-leucine.

The rotation around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds will be more constrained. It is anticipated that the bulky trifluoroacetyl and ethyl groups will disfavor many of the canonical backbone conformations observed in proteinogenic amino acids. The side-chain conformations, defined by the chi (χ) angles, will also be influenced as the isobutyl group seeks to minimize steric clashes with the α-ethyl group.

| Dihedral Angle | Expected Range (degrees) | Key Influencing Factors |

| Phi (φ) | Restricted | Steric hindrance between the trifluoroacetyl group, the α-ethyl group, and the side chain. |

| Psi (ψ) | Restricted | Steric hindrance between the α-ethyl group, the side chain, and the carboxyl group. |

| Chi1 (χ1) | Influenced by α-ethyl | Rotation around the Cα-Cβ bond will be constrained by the presence of the α-ethyl group. |

| Chi2 (χ2) | Less directly affected | Rotation deeper in the isobutyl side chain will be less directly impacted by the α-substituents. |

Effects of Trifluoroacetylation and Ethyl Substitution on Molecular Geometry

The introduction of a trifluoroacetyl group at the N-terminus has profound electronic and steric consequences. The strong electron-withdrawing nature of the trifluoromethyl (CF3) group significantly alters the electronic properties of the amide bond. This leads to a more planar amide geometry and can influence the hydrogen bonding capabilities of the N-H group.

The α-ethyl group, a feature of α,α-disubstituted amino acids, sterically enforces a more rigid backbone structure. Research on peptides containing α,α-disubstituted amino acids has shown that these residues tend to induce helical or turn-like secondary structures. nii.ac.jp It is therefore probable that this compound would favor conformations that are precursors to such ordered structures. The combination of the bulky ethyl group and the electronically significant trifluoroacetyl group is expected to create a unique conformational preference that is distinct from simpler leucine derivatives.

Electronic Structure and Reactivity Predictions

The electronic landscape of this compound dictates its spectroscopic properties and chemical reactivity.

Density Functional Theory (DFT) Calculations for Spectroscopic Properties (e.g., NMR Chemical Shifts)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict various molecular properties, including NMR chemical shifts, with a high degree of accuracy. nih.govmdpi.com For this compound, DFT calculations would be invaluable in correlating its structure with its spectroscopic signatures.

The calculated NMR chemical shifts for the carbon, proton, and fluorine nuclei would be highly sensitive to the molecule's conformation. For instance, the chemical shifts of the α-carbon and the carbons of the ethyl group would vary significantly with changes in the φ and ψ dihedral angles. The fluorine atoms of the trifluoroacetyl group would provide a sensitive probe of the local electronic environment.

Predicted NMR Chemical Shift Trends:

| Nucleus | Predicted Chemical Shift Trend | Rationale |

| α-Carbon (Cα) | Downfield shift | The presence of two alkyl substituents (ethyl and isobutyl) and the electron-withdrawing effect of the trifluoroacetylated amino group. |

| Carbonyl Carbon (C') | Upfield or Downfield | Influenced by the conformation and electronic environment, but generally sensitive to the substitution at the α-carbon. |

| ¹⁹F Nuclei | Sensitive to local environment | The chemical shift will be influenced by the conformation of the N-terminal protecting group and any intramolecular interactions. |

| Amide Proton (N-H) | Downfield shift | The electron-withdrawing trifluoroacetyl group will deshield the amide proton. |

Atoms-In-Molecules (AIM) Analysis for Electron Density and Bond Properties

The Atoms-In-Molecules (AIM) theory, developed by Richard Bader, allows for a quantitative analysis of the electron density to characterize chemical bonds and non-covalent interactions. An AIM analysis of this compound would provide deep insights into its bonding characteristics.

The analysis would likely reveal a highly polarized N-C(O) bond within the trifluoroacetyl group due to the strong electron-withdrawing fluorine atoms. The bond critical points (BCPs) between atoms would quantify the covalent and ionic character of each bond. For instance, the C-F bonds would exhibit significant ionic character. Furthermore, AIM could identify and characterize weak intramolecular interactions, such as hydrogen bonds or van der Waals contacts, that stabilize particular conformations.

Prediction of Reaction Pathways and Transition States

Computational methods can be employed to predict the likely reaction pathways and transition states for this compound. The N-trifluoroacetyl group is known to be a useful protecting group in peptide synthesis and can also activate the adjacent carbonyl group for certain reactions. arkat-usa.org

For example, the molecule could participate in Friedel-Crafts acylation reactions, where the trifluoroacetylated amino acid acts as an acyl donor. arkat-usa.org Theoretical calculations could model the transition states of such reactions, providing information on the activation energies and the stereochemical outcomes. The steric bulk of the α-ethyl and isobutyl groups would be expected to play a significant role in the accessibility of the reactive centers and the stereoselectivity of any transformations.

Molecular Modeling of Interactions

Molecular modeling techniques, such as molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, provide valuable insights into the behavior of molecules at an atomic level. For a modified amino acid like this compound, these methods can predict how it might interact with biological targets and how its structure is influenced by its environment.

While no specific ligand-target binding studies for this compound have been published, the principles of such interactions can be understood by looking at computational studies of similar N-acyl amino acids. mdpi.comnih.govresearchgate.net The binding of a ligand to a protein target is governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com The introduction of the N-trifluoroacetyl group and the ethyl ester at the C-terminus of L-leucine would significantly alter its interaction profile compared to the unmodified amino acid.

The trifluoroacetyl group, with its three highly electronegative fluorine atoms, would introduce a region of strong partial negative charge. This could lead to favorable electrostatic interactions with positively charged residues, such as arginine or lysine, within a protein's binding pocket. mdpi.com Furthermore, the carbonyl oxygen of the trifluoroacetyl group can act as a hydrogen bond acceptor.

The ethyl group at the carboxyl-terminus esterifies the carboxylic acid, removing its negative charge at physiological pH and introducing a nonpolar aliphatic moiety. This would enhance the hydrophobicity of that end of the molecule, potentially favoring interactions with hydrophobic pockets in a target protein. nih.gov The isobutyl side chain of the parent L-leucine already contributes to hydrophobic interactions.

Molecular dynamics simulations on N-acyl amino acid-based surfactants have highlighted the importance of intermolecular hydrogen bonds in determining their packing and interaction with water. tandfonline.com Similar principles would apply to the interaction of this compound with a protein, where hydrogen bonding capability would be a key determinant of binding orientation and affinity.

Table 1: Theoretical Interaction Profile of this compound

| Molecular Moiety | Potential Interaction Type | Interacting Partner in a Target Protein |

| N-Trifluoroacetyl Group | Electrostatic, Hydrogen Bond Acceptor | Positively charged residues (e.g., Arginine, Lysine), Hydrogen bond donors (e.g., Serine, Threonine) |

| Leucine Side Chain (Isobutyl) | Hydrophobic | Nonpolar residues (e.g., Valine, Isoleucine, Phenylalanine) |

| Ethyl Ester Group | Hydrophobic | Nonpolar residues |

| Amide Bond | Hydrogen Bond Donor/Acceptor | Hydrogen bond acceptors/donors |

This table is a theoretical representation based on the chemical structure of the compound and findings from related molecules.

The solvation of a molecule describes its interaction with the surrounding solvent, which is typically water in biological systems. The free energy of solvation is a critical parameter that influences a molecule's conformation and its partitioning between different environments (e.g., water and a nonpolar protein interior). scispace.com

The introduction of the N-trifluoroacetyl and ethyl ester groups would significantly alter the solvation properties of L-leucine. Unmodified leucine is an amphiphilic molecule with a charged carboxylate group, a charged amino group, and a hydrophobic side chain. This compound, however, is a neutral molecule. The esterification of the carboxyl group and the acylation of the amino group remove the formal charges.

Computational studies on amino acid analogs have shown that the solvation free energies are highly dependent on the nature of the side chains and terminal groups. researchgate.netnih.gov The trifluoroacetyl group, while containing electronegative atoms, is part of a larger, relatively nonpolar acetyl group. The ethyl ester further increases the nonpolar surface area. Therefore, it is expected that this compound would have a less favorable solvation free energy in water (i.e., be more hydrophobic) compared to unmodified L-leucine.

Molecular dynamics simulations of N-acetylneuraminic acid, another acylated sugar molecule, have demonstrated that water molecules can form stable, mediating hydrogen bonds that influence the molecule's conformation. nih.gov Similar effects could be expected for this compound, where specific water interactions with the amide and trifluoroacetyl groups could stabilize certain conformations in solution.

Thermodynamic Parameters and Stability Predictions

The thermodynamic stability of a molecule refers to its resistance to chemical degradation, such as hydrolysis. For this compound, the two primary points of potential hydrolytic instability are the amide bond of the N-trifluoroacetyl group and the ester bond of the ethyl ester.

In general, amides are significantly more stable to hydrolysis than esters. khanacademy.orgyoutube.com The stability of the acyl linkage in aminoacyl-tRNAs, which are esters, is known to be influenced by the steric bulk of the amino acid side chain. nih.gov For instance, the acyl linkage of isoleucine-tRNA is more stable than that of leucine-tRNA, which is attributed to the greater steric hindrance around the carbonyl carbon provided by the isoleucine side chain. nih.gov While this provides a useful comparison, the electronic effects of the N-trifluoroacetyl group must also be considered.

The strong electron-withdrawing nature of the trifluoromethyl group would make the carbonyl carbon of the amide more electrophilic and thus more susceptible to nucleophilic attack by water. However, amide resonance generally imparts significant stability. Conversely, the ester carbonyl is also activated by the inductive effect of the N-trifluoroacetyl group, potentially increasing its susceptibility to hydrolysis compared to a simple amino acid ethyl ester.

Table 2: Predicted Relative Stability of Functional Groups in this compound

| Functional Group | Predicted Relative Stability | Rationale |

| Amide Bond | More Stable | General stability of amides due to resonance, though potentially destabilized by the electron-withdrawing trifluoroacetyl group. |

| Ester Bond | Less Stable | Esters are inherently more susceptible to hydrolysis than amides. The electron-withdrawing N-trifluoroacetyl group may further increase susceptibility. |

This table provides a qualitative prediction based on general principles of organic chemistry.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 2-Ethyl-N-(trifluoroacetyl)-L-leucine involves two key transformations: the α-ethylation of a leucine (B10760876) precursor and the N-trifluoroacetylation of the resulting amino acid. Future research will likely focus on developing more efficient, stereoselective, and sustainable methods for its preparation.

Current approaches to the synthesis of α,α-disubstituted amino acids, including those with α-ethyl groups, often rely on the use of chiral auxiliaries to control the stereochemistry at the α-carbon. jst.go.jpnih.govacs.org For instance, methods using pseudoephedrine as a chiral auxiliary have been successful in the synthesis of α-substituted β-amino acids. acs.org Another strategy involves the use of chiral cyclic 1,2-diols. jst.go.jpnih.gov The trifluoroacetylation of amino acids is a well-established reaction, commonly achieved using reagents like ethyl trifluoroacetate (B77799). acs.org

Future synthetic strategies could explore enzymatic and chemo-enzymatic routes. nih.gov Enzymes, such as lipases or aminoacylases, could offer highly selective and environmentally benign alternatives to traditional chemical methods for both the resolution of racemic mixtures and the acylation step. nih.gov The development of one-pot procedures that combine the α-ethylation and N-trifluoroacetylation steps would also enhance efficiency and reduce waste.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Chiral Auxiliary-Based Synthesis | High diastereoselectivity | Requires additional steps for auxiliary attachment and removal |

| Enzymatic Synthesis/Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly | Enzyme stability and substrate specificity can be limiting |

| Catalytic Asymmetric Synthesis | High atom economy, potential for high enantioselectivity | Catalyst development and optimization can be challenging |

Exploration of New Analytical Platforms for High-Throughput Characterization

The characterization of this compound and its potential derivatives would necessitate the development of robust and high-throughput analytical methods. Given its nature as an N-acyl amino acid, techniques such as high-performance liquid chromatography (HPLC) and HPLC coupled with mass spectrometry (HPLC-MS) would be central to its analysis. researchgate.netmdpi.com Derivatization with reagents like 2,4'-dibromoacetophenone (B128361) can be employed to enhance UV detection. researchgate.net

For high-throughput screening, especially in the context of biological applications, the development of new analytical platforms will be crucial. This could involve the use of advanced mass spectrometry techniques for rapid and sensitive detection in complex biological matrices. mdpi.com Furthermore, the chiral nature of the compound requires enantioselective analytical methods. Chiral chromatography, using either chiral stationary phases or chiral derivatizing agents, would be essential for separating and quantifying the enantiomers of this compound. tcichemicals.com

Table 2: Potential Analytical Techniques for this compound

| Technique | Application | Key Considerations |

|---|---|---|

| HPLC-UV/MS | Quantification, purity assessment, metabolite identification | Choice of column and mobile phase, derivatization for enhanced detection |

| Chiral HPLC | Enantiomeric separation and quantification | Selection of appropriate chiral stationary phase or derivatizing agent |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives | Derivatization to increase volatility may be required |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | 1H, 13C, and 19F NMR would be particularly informative |

Expanding the Application as a Chiral Auxiliary in Asymmetric Synthesis

N-acyl amino acids and their derivatives have been widely used as chiral auxiliaries to control the stereochemical outcome of chemical reactions. acs.orgtcichemicals.comrsc.org The unique structural features of this compound, including its sterically demanding α-ethyl group and the electron-withdrawing trifluoroacetyl group, could make it a valuable chiral auxiliary in various asymmetric transformations.

The rigid conformation that can be induced by the α,α-disubstitution is known to influence the secondary structure of peptides. jst.go.jpnih.gov This conformational rigidity could be exploited to create a well-defined chiral environment around a reactive center, leading to high levels of stereocontrol. Future research could explore its use in reactions such as asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The trifluoroacetyl group could also play a role in modulating the reactivity and selectivity of the auxiliary.

Advanced Computational Studies for Rational Design of Derivatives

Computational methods, such as molecular dynamics (MD) simulations, are increasingly used to understand the structure, dynamics, and interactions of molecules at an atomic level. acs.org Advanced computational studies on this compound could provide valuable insights into its conformational preferences and how it interacts with other molecules.

These studies could be used to:

Predict the most stable conformations of the molecule, which is crucial for understanding its potential as a chiral auxiliary.

Simulate its interactions with enzymes or receptors to guide the design of new bioactive compounds.

Calculate properties such as lipophilicity and solubility to predict its pharmacokinetic behavior.

Design derivatives with optimized properties for specific applications.

By providing a detailed understanding of its molecular behavior, computational studies can accelerate the rational design and development of new applications for this compound and its derivatives.

Investigation of Bioconjugation Strategies for Chemical Biology Probes

Modified amino acids are valuable tools in chemical biology for probing protein function and biological pathways. youtube.comnih.govoup.com The unique structure of this compound makes it an interesting candidate for the development of novel chemical probes. The trifluoroacetyl group can serve as a spectroscopic tag for 19F NMR studies, allowing for the investigation of protein-ligand interactions in a complex biological environment.

Bioconjugation strategies could be developed to incorporate this compound into peptides or proteins. nih.govrsc.org This could be achieved through solid-phase peptide synthesis or by using enzymatic ligation methods. rsc.org Once incorporated into a biological system, the α-ethyl group could provide resistance to enzymatic degradation, leading to probes with enhanced stability. Furthermore, the development of fluorescent probes based on this scaffold could enable real-time monitoring of biological processes. acs.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pseudoephedrine |

| Ethyl trifluoroacetate |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Ethyl-N-(trifluoroacetyl)-L-leucine, and how can purity be optimized during synthesis?

- Answer : Synthesis typically involves trifluoroacetylation of L-leucine derivatives. A common approach is reacting L-leucine ethyl ester with trifluoroacetic anhydride (TFAA) under anhydrous conditions. To optimize purity, stoichiometric control of TFAA (to avoid over-acylation) and inert gas purging (to minimize hydrolysis) are critical. Post-synthesis purification via reversed-phase HPLC or flash chromatography using USP-grade solvents (e.g., trifluoroacetic acid as a mobile phase modifier) ensures high purity . Monitoring by -NMR can confirm the absence of unreacted TFAA .

Q. What analytical techniques are most reliable for characterizing this compound?

- Answer : -NMR and -NMR are primary tools for structural confirmation, with -NMR being particularly sensitive to trifluoroacetyl group integrity. Mass spectrometry (MS) with collision-induced dissociation (CID) can differentiate isomers by fragmentation patterns. For quantification, HPLC with UV detection (210–220 nm) is standard, though derivatization with ninhydrin may enhance sensitivity for trace analysis .

Q. How can researchers mitigate hydrolysis of the trifluoroacetyl group during storage or experimental use?

- Answer : Store the compound in anhydrous solvents (e.g., dry DMSO or acetonitrile) at −20°C. Buffered aqueous solutions should be prepared fresh and used immediately. Avoid alkaline conditions (pH > 8), as the trifluoroacetyl group is prone to base-catalyzed hydrolysis. Stability assays using -NMR can monitor degradation over time .

Advanced Research Questions

Q. How can isotopic labeling of this compound be applied to track metabolic incorporation in proteomic studies?

- Answer : Incorporate - or -labeled L-leucine during synthesis to enable tracking via LC-MS/MS. The trifluoroacetyl group’s stability in physiological pH ranges (6–7.5) allows short-term metabolic labeling without significant hydrolysis. Post-experiment, CID-MS can distinguish labeled fragments from endogenous leucine .

Q. What computational methods are effective for modeling the steric and electronic effects of the trifluoroacetyl group in enzyme-substrate interactions?

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the trifluoroacetyl group on L-leucine’s conformation. Molecular dynamics (MD) simulations using force fields like AMBER or CHARMM are suitable for studying steric hindrance in enzyme binding pockets. Validate predictions with mutagenesis studies targeting residues near the trifluoroacetyl moiety .

Q. How should researchers resolve discrepancies between NMR and MS data when analyzing degradation products?

- Answer : Contradictions often arise from MS detecting low-abundance hydrolysis products (e.g., free L-leucine) not visible via NMR. Use tandem MS (MS/MS) to confirm fragment identities. For NMR, increase acquisition times or employ cryoprobes to enhance sensitivity. Cross-validate with independent methods like IR spectroscopy or X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies optimize the use of this compound in peptide synthesis without side reactions?

- Answer : Use orthogonal protecting groups (e.g., Fmoc for amine protection) to prevent trifluoroacetyl cleavage during peptide elongation. Activate the carboxyl group with HATU or DIC/HOBt for efficient coupling. Post-synthesis, remove the trifluoroacetyl group selectively with piperidine in DMF (20% v/v) for 30 minutes, followed by neutralization .

Data Contradiction and Methodological Challenges

Q. How can researchers address conflicting reports on the thermodynamic stability of this compound in aqueous solutions?

- Answer : Variations in reported stability often stem from differences in buffer composition or ionic strength. Conduct controlled stability assays using isothermal titration calorimetry (ITC) to measure enthalpy changes. Compare results with computational predictions of solvation free energy from MD simulations. Standardize experimental conditions (pH, temperature) across studies to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.